molecular formula C20H23NO4 B6559211 (E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 893657-68-6

(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B6559211
CAS No.: 893657-68-6
M. Wt: 341.4 g/mol
InChI Key: VSKBFKPHKLICMT-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a furan ring, a methoxyphenyl group, and a tetrahydropyran moiety, making it a complex and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.

    Introduction of the tetrahydropyran moiety: This step involves the reaction of the intermediate with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl chloride in the presence of a base such as triethylamine.

    Final coupling: The final step involves the coupling of the acrylamide intermediate with the tetrahydropyran moiety under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acrylamide derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and tetrahydropyran groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide: can be compared with other acrylamide derivatives, such as:

Uniqueness

The presence of the methoxy group in this compound distinguishes it from other similar compounds. This functional group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and valuable for specific applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-6-4-16(5-7-17)20(10-13-24-14-11-20)15-21-19(22)9-8-18-3-2-12-25-18/h2-9,12H,10-11,13-15H2,1H3,(H,21,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBFKPHKLICMT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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